Cas no 10098-07-4 (Benzoic acid,4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester)

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester structure
10098-07-4 structure
Product Name:Benzoic acid,4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester
CAS No:10098-07-4
MF:C21H25NO5S
MW:403.491904973984
CID:188084
PubChem ID:262973
Update Time:2025-04-19

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester
    • ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate
    • AC1L68O3
    • AC1Q6V5N
    • AG-K-19741
    • AR-1I9140
    • CTK3J9407
    • ethyl 4-{[(4-methylphenyl)sulfonyl][3-(oxiran-2-yl)propyl]amino}benzoate
    • NSC97108
    • NSC-97108
    • Benzoicacid, p-[N-(4,5-epoxypentyl)-p-toluenesulfonamido]-, ethyl ester (8CI)
    • DTXSID20294560
    • 10098-07-4
    • Inchi: 1S/C21H25NO5S/c1-3-26-21(23)17-8-10-18(11-9-17)22(14-4-5-19-15-27-19)28(24,25)20-12-6-16(2)7-13-20/h6-13,19H,3-5,14-15H2,1-2H3
    • InChI Key: HJADHTACGCOQFN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(C1C=CC(C(=O)OCC)=CC=1)CCCC1CO1)(=O)=O

Computed Properties

  • Exact Mass: 403.14545
  • Monoisotopic Mass: 403.145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.6Ų

Experimental Properties

  • Density: 1.256
  • Boiling Point: 559.3°C at 760 mmHg
  • Flash Point: 292.1°C
  • Refractive Index: 1.583
  • PSA: 76.21
  • LogP: 4.62680
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